5-bromo-3-nitro-1H-pyrazole
CAS No.: 104599-38-4
Cat. No.: VC15984990
Molecular Formula: C3H2BrN3O2
Molecular Weight: 191.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104599-38-4 |
---|---|
Molecular Formula | C3H2BrN3O2 |
Molecular Weight | 191.97 g/mol |
IUPAC Name | 3-bromo-5-nitro-1H-pyrazole |
Standard InChI | InChI=1S/C3H2BrN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6) |
Standard InChI Key | XLDXGRUDPFLMDL-UHFFFAOYSA-N |
Canonical SMILES | C1=C(NN=C1Br)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted with bromine and nitro groups at positions 5 and 3, respectively. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₃H₂BrN₃O₂ | |
Molecular Weight | 191.97 g/mol | |
SMILES | C1=C(NN=C1Br)N+[O-] | |
Density (Predicted) | 2.156 ± 0.06 g/cm³ | |
Boiling Point (Predicted) | 369.7 ± 22.0 °C | |
pKa (Predicted) | 5.20 ± 0.10 |
The nitro group’s electron-withdrawing effect and bromine’s steric bulk influence the compound’s reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions .
Synthetic Pathways
Direct Nitro-Bromination Strategies
While no explicit synthesis for 5-bromo-3-nitro-1H-pyrazole is detailed in the literature, analogous methods for substituted pyrazoles suggest two primary routes:
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Sequential Halogenation-Nitration: Bromination of 3-nitro-1H-pyrazole using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) .
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Cyclization of Pre-Functionalized Intermediates: Condensation of hydrazines with β-keto esters or alkynes, followed by nitration .
For example, a modified approach inspired by Liu et al. (as cited in ) involves:
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Iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine, followed by nitro-group introduction via mixed-acid nitration (HNO₃/H₂SO₄).
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Copper-catalyzed coupling reactions to install additional functional groups .
Challenges in Regioselectivity
Nitration of bromopyrazoles often faces regiochemical challenges due to competing electronic effects. Computational studies suggest that the nitro group preferentially occupies the meta position relative to bromine in the pyrazole ring, minimizing steric clashes and stabilizing resonance structures .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 200°C, with the nitro group posing explosion risks under high heat or mechanical shock .
Spectroscopic Data
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IR (KBr): Peaks at 1540 cm⁻¹ (N=O asymmetric stretch) and 680 cm⁻¹ (C-Br stretch) .
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¹H NMR (DMSO-d₆): Singlet at δ 8.21 ppm (pyrazole H-4), broad peak at δ 14.32 ppm (-NH) .
Biological and Pharmacological Relevance
Antimicrobial Activity
Pyrazole derivatives demonstrate broad-spectrum antimicrobial properties. While direct data on 5-bromo-3-nitro-1H-pyrazole is limited, structurally similar compounds exhibit:
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Bacterial Inhibition: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Antifungal Activity: 70% growth inhibition of Candida albicans at 50 µg/mL .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Kinase Inhibitors: Functionalization at position 1 yields derivatives with IC₅₀ < 100 nM against BRAF V600E mutants .
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Antiviral Agents: Suzuki-Miyaura coupling introduces aryl groups for RNA polymerase inhibition .
Materials Science
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